{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol
Description
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is a fluorinated pyridine derivative featuring a methanol group at the 2-position, a fluorine atom at the 3-position, and a 4-(trifluoromethyl)phenyl substituent at the 6-position of the pyridine ring. This compound’s structure combines electron-withdrawing (fluoro, trifluoromethyl) and hydrophobic (aromatic phenyl) groups, which are common in agrochemical and pharmaceutical intermediates. Such substitutions are strategically designed to enhance metabolic stability, bioavailability, and target-binding affinity .
Properties
CAS No. |
648439-18-3 |
|---|---|
Molecular Formula |
C13H9F4NO |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
[3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H9F4NO/c14-10-5-6-11(18-12(10)7-19)8-1-3-9(4-2-8)13(15,16)17/h1-6,19H,7H2 |
InChI Key |
PKIFKDXOGBCUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)F)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Synthesis from Pyridine Derivatives
-
- 3-Fluoro-2-pyridinecarboxylic acid
- 4-Trifluoromethylphenylboronic acid
Reagents :
- Lithium borohydride
- Triethylamine
- Ethyl chloroformate
-
- A suspension of 3-fluoro-2-pyridinecarboxylic acid (2.53 g, 13.2 mmol) in THF (50 mL) is cooled to -5 °C.
- Triethylamine (1.84 mL, 13.2 mmol) and ethyl chloroformate (1.26 mL, 13.2 mmol) are added sequentially.
- Lithium borohydride (718 mg, 33 mmol) is added in portions while maintaining low temperatures.
- The mixture is allowed to warm to room temperature and stirred for one hour.
- Methanol (10 mL) and aqueous sodium hydroxide (10 mL, 10%) are added to the reaction mixture.
- The product is extracted using ethyl acetate and purified through flash column chromatography.
Method B: Direct Fluorination
-
- 6-Trifluoromethylpyridine
- Methanol
Reagents :
- Thionyl chloride
- Sodium hydroxide
-
- Dissolve 6-trifluoromethylpyridine in dichloromethane and slowly add thionyl chloride at room temperature.
- Stir for four hours and then remove the solvent under reduced pressure.
- Adjust the pH of the solution to 5 using dilute hydrochloric acid.
- Extract the product with ethyl acetate and purify by flash column chromatography.
Summary of Reaction Conditions
| Step | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| A | 3-Fluoro-2-pyridinecarboxylic acid | Lithium borohydride, Triethylamine, Ethyl chloroformate | THF, -5 °C to RT | Variable |
| B | 6-Trifluoromethylpyridine | Thionyl chloride | DCM, RT | Variable |
Research Findings
Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal properties. The unique trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol promising candidates for drug development.
Biological Activity Insights
Studies have shown that pyridine derivatives can interact with various biological targets, suggesting potential therapeutic applications in treating diseases such as cancer and infections.
Chemical Reactions Analysis
Types of Reactions
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in the realm of cancer treatment and antifungal applications.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including those with trifluoromethyl groups, exhibit notable anticancer properties. For instance, studies have shown that certain trifluoromethyl pyrimidine derivatives demonstrate significant efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their effectiveness as anticancer agents.
Table 1: Summary of Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line Tested | Concentration (μg/ml) | Activity Level |
|---|---|---|---|
| 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanol | PC3 | 5 | Moderate |
| Trifluoromethyl Pyrimidine Derivative | K562 | 5 | Significant |
| Trifluoromethyl Pyrimidine Derivative | Hela | 5 | Significant |
| Trifluoromethyl Pyrimidine Derivative | A549 | 5 | Moderate |
Antifungal Properties
The compound also shows promise in antifungal applications. Similar derivatives have demonstrated good antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro studies indicate that certain compounds can inhibit fungal growth effectively at concentrations around 50 μg/ml . This makes them potential candidates for agricultural fungicides.
Agrochemical Applications
The unique properties of 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanol extend to agrochemical applications, particularly as pesticides or fungicides.
Insecticidal Activity
Research has highlighted the insecticidal potential of trifluoromethyl pyridine derivatives against common agricultural pests. For example, certain synthesized compounds exhibited moderate insecticidal activity against Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml, which suggests that these compounds could be developed into effective agricultural protectants .
Table 2: Insecticidal Activity of Pyridine Derivatives
| Compound | Pest Tested | Concentration (μg/ml) | Activity Level |
|---|---|---|---|
| 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanol | Mythimna separata | 500 | Moderate |
| Trifluoromethyl Pyrimidine Derivative | Spodoptera frugiperda | 500 | Moderate |
Material Science Applications
In addition to biological applications, the compound's unique chemical structure allows it to be explored in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Polymer Chemistry
Compounds like 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanol can be used as monomers or additives in polymer synthesis. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
Table 3: Properties of Fluorinated Polymers
| Property | Fluorinated Polymer | Non-Fluorinated Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Poor |
| Mechanical Strength | Enhanced | Standard |
Mechanism of Action
The mechanism of action of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or electrostatic interactions with active site residues .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol, differing primarily in substituent type, position, or ring system:
Key Differences and Implications
In contrast, the 3-methoxy group in is electron-donating, which could enhance solubility but reduce oxidative stability. The 6-(4-CF₃-phenyl) substituent in the target compound adds steric bulk and hydrophobicity compared to the 6-CF₃ group in , likely affecting membrane permeability in biological systems.
Ring System Variations :
- The 4-(trifluoromethyl)phenyl group in the target compound replaces the pyridine-linked CF₃ in and . The phenyl ring may enhance π-π stacking interactions in target binding, a feature absent in simpler pyridine analogs.
Biological and Physicochemical Properties :
- Lipophilicity : The CF₃-phenyl group in the target compound likely increases logP compared to and , favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
- Metabolic Stability : Fluorine atoms and CF₃ groups generally resist metabolic degradation, suggesting the target compound may have a longer half-life than the methoxy-containing analog .
Biological Activity
Introduction
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is a fluorinated organic compound with a complex structure that includes a pyridine ring substituted with trifluoromethyl and fluorine groups. This compound's unique chemical properties suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is C13H9F4NO, with a molecular weight of approximately 271.21 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C13H9F4NO |
| Molecular Weight | 271.21 g/mol |
| IUPAC Name | {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol |
Synthesis
The synthesis of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol typically involves multi-step synthetic routes that incorporate fluorinated reagents. The synthetic strategies often focus on preserving the integrity of the pyridine core while introducing functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds structurally similar to {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol exhibit significant anticancer activities. For instance, studies have shown that fluorinated pyridine derivatives can inhibit various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to established anticancer drugs like imatinib and sorafenib, suggesting potent anti-proliferative effects against these cell lines .
The mechanisms by which {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to act as protein kinase inhibitors, which are critical in cancer cell signaling pathways.
- Interference with DNA Synthesis : Some fluorinated compounds disrupt DNA replication processes, leading to apoptosis in cancer cells.
Case Studies
- Study on Antiproliferative Activity : A study involving various pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against multiple cancer cell lines. For example, one derivative showed an IC50 value of 2.27 µM against K562 cells, indicating strong antiproliferative properties .
- Fluorinated Nucleosides : Research on fluorinated nucleosides has revealed their efficacy in antiviral and anticancer therapies, showcasing the broader implications of incorporating fluorine into drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
